(R)-2-Chloro-mandélate d’éthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

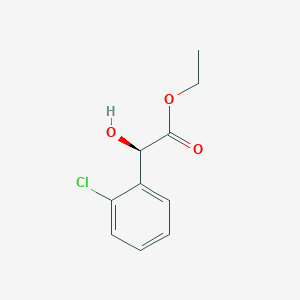

®-2-Chloromandelic Acid Ethyl Ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This specific compound is a derivative of mandelic acid, where the hydroxyl group is replaced by a chlorine atom, and the carboxyl group is esterified with ethanol.

Applications De Recherche Scientifique

®-2-Chloromandelic Acid Ethyl Ester has several applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

®-2-Chloromandelic Acid Ethyl Ester can be synthesized through the esterification of ®-2-Chloromandelic Acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux to drive the equilibrium towards ester formation .

Industrial Production Methods

In an industrial setting, the synthesis of ®-2-Chloromandelic Acid Ethyl Ester may involve continuous flow reactors to optimize the reaction conditions and yield. The use of solid acid catalysts such as sulfonic acid-functionalized materials can enhance the efficiency and selectivity of the esterification process .

Analyse Des Réactions Chimiques

Types of Reactions

®-2-Chloromandelic Acid Ethyl Ester undergoes several types of chemical reactions, including:

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) yields the corresponding alcohol.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

Hydrolysis: ®-2-Chloromandelic Acid and ethanol.

Reduction: ®-2-Chloromandelic Alcohol.

Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.

Mécanisme D'action

The mechanism of action of ®-2-Chloromandelic Acid Ethyl Ester involves its interaction with various molecular targets. In biological systems, it may act as a substrate or inhibitor for specific enzymes, affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active ®-2-Chloromandelic Acid, which can then interact with cellular components .

Comparaison Avec Des Composés Similaires

Similar Compounds

Mandelic Acid Ethyl Ester: Similar structure but lacks the chlorine atom.

2-Chloromandelic Acid: The non-esterified form of the compound.

Ethyl Acetate: A simpler ester with a similar ester functional group but different overall structure

Uniqueness

®-2-Chloromandelic Acid Ethyl Ester is unique due to the presence of both the chlorine atom and the chiral center, which can impart specific chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound for research and industrial purposes .

Activité Biologique

(R)-2-Chloromandelic Acid Ethyl Ester is a chiral compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant case studies.

Chemical Structure : The molecular formula for (R)-2-Chloromandelic Acid Ethyl Ester is C11H13ClO2. It features a chiral center at the carbon adjacent to the carboxylic acid group, which influences its biological activity.

Synthesis : The compound can be synthesized through the esterification of (R)-2-Chloromandelic Acid with ethanol, typically using a strong acid catalyst like sulfuric acid. The reaction conditions generally involve heating under reflux to promote ester formation .

The biological activity of (R)-2-Chloromandelic Acid Ethyl Ester is primarily attributed to its interactions with various enzymes and receptors in biological systems. It may function as a substrate or inhibitor for specific enzymes, influencing metabolic pathways. The hydrolysis of the ester bond releases (R)-2-Chloromandelic Acid, which can interact with cellular components and exert pharmacological effects .

2.2 Enzyme Interactions

Research indicates that (R)-2-Chloromandelic Acid Ethyl Ester interacts with several enzymes, impacting biochemical pathways critical for cellular function. For instance, it has been studied for its potential to inhibit certain enzyme activities involved in drug metabolism .

3.1 Case Studies

- Study on Chiral Selectivity : A study demonstrated that (R)-2-Chloromandelic Acid Ethyl Ester exhibits significant chiral selectivity in reactions involving other mandelic acid derivatives. This selectivity is crucial for synthesizing pharmaceuticals that require specific enantiomers for efficacy .

- Pharmaceutical Applications : The compound has been explored as an intermediate in the synthesis of (S)-clopidogrel bisulfate, a medication used to prevent blood clots. Its ability to act as a chiral building block highlights its importance in drug development .

4. Comparative Analysis

To better understand the unique properties of (R)-2-Chloromandelic Acid Ethyl Ester, it is beneficial to compare it with related compounds.

| Compound | Structure Features | Biological Activity |

|---|---|---|

| (R)-2-Chloromandelic Acid Ethyl Ester | Chiral center, chlorine atom | Enzyme inhibition, chiral synthesis |

| Mandelic Acid Ethyl Ester | No chlorine atom | Less selective in chiral applications |

| 2-Chloromandelic Acid | Non-esterified form | Similar enzyme interactions |

5. Conclusion

(R)-2-Chloromandelic Acid Ethyl Ester is a versatile compound with significant biological activity due to its chiral nature and ability to interact with various enzymes and receptors. Its applications in drug synthesis and potential therapeutic uses make it an important subject of study in medicinal chemistry.

Propriétés

IUPAC Name |

ethyl (2R)-2-(2-chlorophenyl)-2-hydroxyacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6,9,12H,2H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSTUSWAHELSQMB-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H](C1=CC=CC=C1Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.